4-(Difluoromethyl)benzaldehyde
Overview
Description
4-(Difluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has an average mass of 156.129 Da and a monoisotopic mass of 156.038666 Da . It is also known by other names such as 4-(Difluormethyl)benzaldehyd in German, 4-(Difluorométhyl)benzaldéhyde in French, and Benzaldehyde, 4-(difluoromethyl)- .
Molecular Structure Analysis
The molecular structure of 4-(Difluoromethyl)benzaldehyde consists of a benzene ring substituted with a difluoromethyl group (-CF2H) and a formyl group (-CHO) . The InChI code for this compound is 1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Difluoromethyl)benzaldehyde are not available, it’s important to note that benzaldehyde derivatives are often involved in various organic reactions, including nucleophilic addition reactions, oxidation reactions, and condensation reactions .Physical And Chemical Properties Analysis
4-(Difluoromethyl)benzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 230.0±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 86.9±18.7 °C . The compound has a refractive index of 1.505 and a molar refractivity of 38.3±0.3 cm3 .Scientific Research Applications
While specific applications of “4-(Difluoromethyl)benzaldehyde” are not readily available, it’s known that this compound is used as a building block in organic chemistry . Here are some potential applications based on its chemical properties:
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Synthesis of Difluoroalkanes : Difluoroalkanes are important in various fields such as pharmaceuticals, agrochemicals, and materials science . “4-(Difluoromethyl)benzaldehyde” could potentially be used in the synthesis of difluoroalkanes .
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Fluorination of Aldehydes and Ketones : The compound could be used in the fluorination of aldehydes and ketones to produce gem-difluorides . This process is important in the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals and agrochemicals .
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Synthesis of Fluoroalkenes and gem-Difluoromethylenes : The compound could potentially be used in the synthesis of fluoroalkenes and gem-difluoromethylenes . These compounds have various applications in organic synthesis .
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Decarboxylative Fluorination : The compound could potentially be used in a decarboxylative fluorination reaction to produce either gem-difluoroalkanes or α-fluorocarboxylic acids . This reaction has applications in the synthesis of fluorinated organic compounds .
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Fluorination of Styrene Derivatives : The compound could potentially be used in the fluorination of styrene derivatives to produce (2,2-difluoroethyl)arenes . This process is important in the synthesis of fluorinated aromatic compounds .
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Deoxyfluorination of Benzaldehydes and α-Ketoesters : The compound could potentially be used in the deoxyfluorination of benzaldehydes and α-ketoesters . This process is important in the synthesis of fluorinated organic compounds .
While specific applications of “4-(Difluoromethyl)benzaldehyde” are not readily available, it’s known that this compound is used as a building block in organic chemistry . Here are some potential applications based on its chemical properties:
-
Synthesis of Difluoroalkanes : Difluoroalkanes are important in various fields such as pharmaceuticals, agrochemicals, and materials science . “4-(Difluoromethyl)benzaldehyde” could potentially be used in the synthesis of difluoroalkanes .
-
Fluorination of Aldehydes and Ketones : The compound could be used in the fluorination of aldehydes and ketones to produce gem-difluorides . This process is important in the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals and agrochemicals .
-
Synthesis of Fluoroalkenes and gem-Difluoromethylenes : The compound could potentially be used in the synthesis of fluoroalkenes and gem-difluoromethylenes . These compounds have various applications in organic synthesis .
-
Decarboxylative Fluorination : The compound could potentially be used in a decarboxylative fluorination reaction to produce either gem-difluoroalkanes or α-fluorocarboxylic acids . This reaction has applications in the synthesis of fluorinated organic compounds .
-
Fluorination of Styrene Derivatives : The compound could potentially be used in the fluorination of styrene derivatives to produce (2,2-difluoroethyl)arenes . This process is important in the synthesis of fluorinated aromatic compounds .
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Deoxyfluorination of Benzaldehydes and α-Ketoesters : The compound could potentially be used in the deoxyfluorination of benzaldehydes and α-ketoesters . This process is important in the synthesis of fluorinated organic compounds .
Safety And Hazards
4-(Difluoromethyl)benzaldehyde is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Future Directions
While specific future directions for 4-(Difluoromethyl)benzaldehyde are not available, it’s worth noting that difluoromethylated compounds are of significant interest in the field of medicinal chemistry . They are often used as bioisosteres for hydrogen, methyl, hydroxyl, and amino groups, and can improve the metabolic stability, lipophilicity, and bioavailability of drug molecules .
properties
IUPAC Name |
4-(difluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKSQJPDSRGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472060 | |
Record name | 4-(difluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)benzaldehyde | |
CAS RN |
55805-29-3 | |
Record name | 4-(difluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(difluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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